molecular formula C36H32N2O4 B12448007 methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

Cat. No.: B12448007
M. Wt: 556.6 g/mol
InChI Key: KFHIYXQKPYEBNI-UHFFFAOYSA-N
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Description

Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves several steps, including the formation of intermediate compoundsThe final step involves the esterification of the benzoic acid derivative to form the methyl ester .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic rings and other functional groups can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenylacetyl groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar compounds include other dibenzo[b,e][1,4]diazepine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C36H32N2O4

Molecular Weight

556.6 g/mol

IUPAC Name

methyl 4-[9-(4-methylphenyl)-7-oxo-5-(2-phenylacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate

InChI

InChI=1S/C36H32N2O4/c1-23-12-14-25(15-13-23)28-21-30-34(32(39)22-28)35(26-16-18-27(19-17-26)36(41)42-2)38(31-11-7-6-10-29(31)37-30)33(40)20-24-8-4-3-5-9-24/h3-19,28,35,37H,20-22H2,1-2H3

InChI Key

KFHIYXQKPYEBNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CC5=CC=CC=C5)C6=CC=C(C=C6)C(=O)OC)C(=O)C2

Origin of Product

United States

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